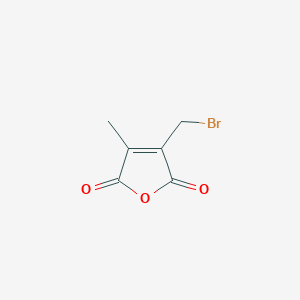

2,5-Furandione, 3-(bromomethyl)-4-methyl-

説明

Synthesis Analysis

The synthesis of compounds related to "2,5-Furandione, 3-(bromomethyl)-4-methyl-" involves several key steps starting from commercially available anhydrides. For instance, the synthesis of (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and related compounds starts from maleic anhydrides, with a debrominative decarboxylation or bromodecarboxylation reaction as a critical step . Additionally, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has been reported, leading to novel biobased furan polyesters . These syntheses highlight the versatility of furan derivatives as building blocks for more complex molecules.

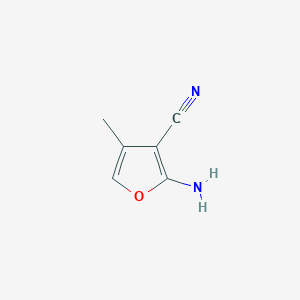

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the atoms. This structure is crucial for the reactivity and properties of the compounds. For example, the presence of bromomethylene groups in the furanones is significant for their biological activity, as these groups are reactive and can participate in various chemical reactions .

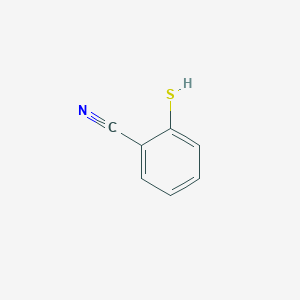

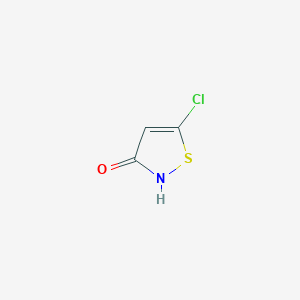

Chemical Reactions Analysis

Furan derivatives are known to undergo a range of chemical reactions due to their reactive functional groups. The bromomethylene group in furanones, for instance, is investigated for its ability to interfere with microbial communication and biofilm formation, indicating its potential role in quorum sensing inhibition . The condensation reactions of furandiones with heteroaromatic aldehydes have also been studied, yielding various heteroarylmethylene-furandiones . These reactions demonstrate the reactivity of the furan ring and its utility in synthesizing diverse heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The biobased furan polyesters synthesized from 2,5-bis(hydroxymethyl)furan, for example, have been characterized by their molecular weights and physical properties, which are affected by the number of methylene units in the dicarboxylic segments . These properties are essential for the application of these materials in various fields, including bioplastics and other environmentally friendly technologies.

科学的研究の応用

FPCs are directly available from biomass and have a wide range of applications in the chemical industry . They are used in the manufacture of various compounds, and there’s ongoing research into their potential for creating bio-based materials .

FPCs are directly available from biomass and have a wide range of applications in the chemical industry . They are used in the manufacture of various compounds, and there’s ongoing research into their potential for creating bio-based materials .

- Biofuels : FPCs can be used to produce biofuels, providing a renewable energy source .

- Plastics : FPCs can be used in the production of bio-based plastics, offering a more sustainable alternative to petroleum-based plastics .

- Pharmaceuticals : Some FPCs have potential applications in the pharmaceutical industry, although this is an area of ongoing research .

- Chemical Industry : FPCs are used in the manufacture of various compounds in the chemical industry .

- Biorefineries : FPCs are part of the shift from traditional resources such as crude oil to biomass, requiring the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

FPCs are directly available from biomass and have a wide range of applications in the chemical industry . They are used in the manufacture of various compounds, and there’s ongoing research into their potential for creating bio-based materials .

- Biofuels : FPCs can be used to produce biofuels, providing a renewable energy source .

- Plastics : FPCs can be used in the production of bio-based plastics, offering a more sustainable alternative to petroleum-based plastics .

- Pharmaceuticals : Some FPCs have potential applications in the pharmaceutical industry, although this is an area of ongoing research .

- Chemical Industry : FPCs are used in the manufacture of various compounds in the chemical industry .

- Biorefineries : FPCs are part of the shift from traditional resources such as crude oil to biomass, requiring the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Safety And Hazards

The safety data sheet for a similar compound, 2,3-Dichloromaleic anhydride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .

特性

IUPAC Name |

3-(bromomethyl)-4-methylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3/c1-3-4(2-7)6(9)10-5(3)8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTAKKPVKDWUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453854 | |

| Record name | 2,5-Furandione, 3-(bromomethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Furandione, 3-(bromomethyl)-4-methyl- | |

CAS RN |

98453-81-7 | |

| Record name | 2,5-Furandione, 3-(bromomethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)

![(S)-N-[2-(5-bromo-6-methoxyindan-1-yl)ethyl]propionamide](/img/structure/B1278803.png)

![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)